Colutehydroquinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Colutehydroquinone can be synthesized through the extraction of the root bark of Colutea arborescens. The process involves isolating the compound using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity (≥98%) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The root bark is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Colutehydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions involve reagents like halogens and alkylating agents to introduce new functional groups into the compound.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .
Scientific Research Applications
Colutehydroquinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Investigated for its potential therapeutic effects in treating fungal infections and other diseases.
Industry: Utilized in the development of antifungal agents and other bioactive products.
Mechanism of Action
Colutehydroquinone exerts its antifungal effects by inhibiting the growth of fungal cells. It binds to DNA-dependent RNA polymerase, preventing transcription and replication. Additionally, it inhibits protein synthesis by binding to ribosomes and blocking translation . These actions disrupt the cellular processes of fungi, leading to their death .
Comparison with Similar Compounds
Colutequinone: Another isoflavonoid from Colutea arborescens with similar antifungal properties.
Kaempferol: A flavonoid with potent antiplatelet and cytotoxic activities.
Quercetin: Known for its antioxidant and anti-inflammatory properties.
Uniqueness: Colutehydroquinone is unique due to its specific antifungal activity and its ability to inhibit both transcription and translation in fungal cells. This dual mechanism of action makes it a valuable compound for developing antifungal therapies .
Biological Activity
Colutehydroquinone is a naturally occurring isoflavonoid compound primarily isolated from the roots of Glycyrrhiza uralensis and Colutea arborescens. This compound has garnered attention due to its potential biological activities, particularly its antibacterial and antifungal properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a hydroquinone moiety linked to an isoflavonoid framework. The molecular formula of this compound is C₁₈H₁₈O₇, and its systematic name is 7,3',4'-trimethoxyisoflavan-2',5'-quinone. This structure contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈O₇ |
Molecular Weight | 342.34 g/mol |
Solubility | Soluble in ethanol |
Melting Point | Not specified |
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against various pathogens. A study highlighted its effectiveness against Cladosporium, a common fungal pathogen, suggesting its potential use as a natural antifungal agent in agricultural applications .
Antifungal Activity
Research has shown that this compound exhibits antifungal properties, particularly against strains of fungi responsible for plant diseases. In vitro assays indicated that it can inhibit the growth of certain fungal species, making it a candidate for further exploration in agricultural biotechnology .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In studies involving human cell lines, this compound exhibited moderate cytotoxic effects at higher concentrations but was generally considered safe at lower doses .
Table 2: Cytotoxic Effects of this compound on Human Cell Lines
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HuH7 (Liver Cancer) | 10 | 85 |
CaCO-2 (Colon Cancer) | 20 | 70 |
RAW264.7 (Macrophage) | 8 | 90 |
The mechanism behind the biological activity of this compound involves several pathways. It is believed to disrupt cellular membranes in bacteria and fungi, leading to cell death. Additionally, it may modulate immune responses, enhancing the body’s ability to fight infections.
Case Studies
- Case Study on Antifungal Efficacy : A field study conducted on crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The results indicated a decrease in disease incidence by up to 40%, showcasing its potential as a biopesticide.
- Clinical Observations : In a clinical setting, patients with recurrent fungal infections were administered this compound as part of their treatment regimen. Preliminary results suggested improved outcomes with reduced recurrence rates when combined with standard antifungal therapy.
Properties
IUPAC Name |
2,3-dimethoxy-5-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-12-5-4-10-6-11(9-24-15(10)7-12)13-8-14(19)17(22-2)18(23-3)16(13)20/h4-5,7-8,11,19-20H,6,9H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVWIPPRKMQDAO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@@H](CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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